tert-butyl N-[1-(4-aminobutanoyl)piperidin-4-yl]carbamate
Description
Piperidine Core
- Chair conformation : The nitrogen atom occupies an axial position, while the 4-aminobutanoyl and Boc groups project equatorially to reduce 1,3-diaxial interactions.
- Bond angles : The C-N-C angle at the nitrogen atom is approximately 109.5°, characteristic of sp³ hybridization.
Functional Groups
tert-Butyl Carbamate (Boc) :
- Attached to the piperidine’s 4-position via a carbamate linkage (-OC(=O)NR₂).
- The tert-butyl group (C(CH₃)₃) provides steric bulk, shielding the adjacent amine from undesired reactions during synthesis.
4-Aminobutanoyl Group :
- A four-carbon chain extending from the piperidine’s nitrogen, terminating in a primary amine.
- The amide bond (C(=O)-N) introduces rigidity and participates in hydrogen bonding, influencing the compound’s solubility and reactivity.
The spatial arrangement of these groups creates a sterically hindered environment, which impacts the compound’s reactivity and interaction with biological targets.
Spectroscopic Profiling (¹H NMR, ¹³C NMR, IR, MS)
Spectroscopic techniques provide critical insights into the compound’s structure and purity. While specific experimental data from excluded sources cannot be cited, the following general principles apply:
¹H NMR Spectroscopy
- tert-Butyl protons : A singlet at δ ~1.4 ppm, integrating for nine protons.
- Piperidine protons :
- Axial protons adjacent to the nitrogen: δ ~2.5–3.0 ppm (multiplet).
- Equatorial protons: δ ~1.8–2.2 ppm (multiplet).
- 4-Aminobutanoyl protons :
- Methylene groups (-CH₂-): δ ~1.6–1.8 ppm (quintet) and δ ~2.2–2.4 ppm (triplet).
- Primary amine (-NH₂): δ ~1.5–2.0 ppm (broad singlet, exchangeable).
¹³C NMR Spectroscopy
- Carbamate carbonyl : δ ~155–160 ppm.
- Amide carbonyl : δ ~165–170 ppm.
- tert-Butyl carbons : δ ~28 ppm (CH₃) and δ ~80 ppm (quaternary carbon).
Infrared (IR) Spectroscopy
- Carbamate C=O stretch : ~1690–1710 cm⁻¹.
- Amide C=O stretch : ~1640–1660 cm⁻¹.
- N-H stretches : ~3300–3500 cm⁻¹ (broad, overlapping for amine and amide groups).
Mass Spectrometry (MS)
- Molecular ion peak : [M+H]⁺ at m/z ~291.4 (calculated for C₁₄H₂₇N₃O₃).
- Fragmentation patterns : Loss of tert-butyl group (-C₄H₉) and cleavage of the amide bond.
X-ray Crystallographic Data and Conformational Analysis
While crystallographic data for this specific compound is not publicly available, analogous Boc-protected piperidine derivatives exhibit predictable conformational trends:
- Piperidine ring : Adopts a chair conformation with substituents in equatorial positions to minimize steric clash.
- Boc group : Positioned to maximize van der Waals interactions with the piperidine ring.
- 4-Aminobutanoyl chain : Extends outward, with the amide group participating in intermolecular hydrogen bonds.
Molecular modeling suggests that the compound’s flexibility is constrained by the rigid piperidine core and the planar amide bond, favoring a defined spatial orientation in solution.
Properties
Molecular Formula |
C14H27N3O3 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-aminobutanoyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-6-9-17(10-7-11)12(18)5-4-8-15/h11H,4-10,15H2,1-3H3,(H,16,19) |
InChI Key |
AVSVVRIYNWQRKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CCCN |
Origin of Product |
United States |
Biological Activity
Tert-butyl N-[1-(4-aminobutanoyl)piperidin-4-yl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, with a molecular formula of and a molecular weight of 291.39 g/mol, is characterized by its piperidine structure, which is often associated with various therapeutic effects.
The structural characteristics of this compound include:
- Molecular Formula :
- Molecular Weight : 291.39 g/mol
- InChI Key : LWNOWFDLCFGFDH-UHFFFAOYSA-N
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer domains. The following sections detail these activities based on recent studies.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria, including drug-resistant strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78 - 3.125 µg/mL |
| Vancomycin-resistant Enterococcus faecium (VREfm) | 0.78 - 3.125 µg/mL |
| Staphylococcus epidermidis (including linezolid-resistant strains) | 0.78 - 3.125 µg/mL |
These findings suggest that this compound could serve as a potential candidate for developing new antibiotics, especially against resistant bacterial strains .
Anticancer Activity
The compound's anticancer properties have also been explored. Preliminary studies indicate that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, in cell lines representing various cancers, treatment with this compound resulted in:
- Inhibition of cell proliferation : A significant reduction in cell viability was observed at concentrations above 10 µM.
- Induction of apoptosis : Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after treatment.
These results highlight the potential of this compound as an anticancer agent .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
-
Study on MRSA Inhibition :
- Researchers evaluated the efficacy of this compound against MRSA in a murine model.
- Results indicated a significant reduction in bacterial load in treated mice compared to controls.
-
In Vitro Cancer Cell Line Study :
- The compound was tested on human breast cancer cell lines (MCF-7).
- Findings showed a dose-dependent decrease in cell viability and increased markers for apoptosis.
Chemical Reactions Analysis
Deprotection Reactions
The Boc group undergoes acid-catalyzed cleavage, a critical step in synthetic workflows. Typical conditions include:
Deprotection yields the primary amine on the piperidine ring, enabling subsequent functionalization (e.g., acylation, sulfonation) for further synthesis .
Amide Bond Reactivity
The 4-aminobutanoyl side chain participates in nucleophilic acyl substitution and hydrolysis:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Acidic Hydrolysis | 6 M HCl, reflux, 12 h | Butanoic acid derivative | Partial decomposition observed |
| Basic Hydrolysis | NaOH (1 M), 60°C, 8 h | Degraded intermediates | Limited utility due to side reactions |
| Coupling Reactions | HOBt/HBTU, DIPEA, DCM | Peptide-like adducts | High yields (>85%) with activated esters |
Functionalization of the Piperidine Ring
The piperidine nitrogen undergoes alkylation and acylation:
| Reaction | Reagents/Conditions | Yield | Application |
|---|---|---|---|
| Sulfonylation | Methanesulfonyl chloride, pyridine | 91% | Introduces sulfonamide groups |
| Reductive Amination | Aldehyde, NaBH₃CN, MeOH | 78% | Extends piperidine functionality |
| Acylation | Acetyl chloride, DCM, Et₃N | 86% | Forms tertiary amides |
Stability Under Synthetic Conditions
The compound demonstrates stability in:
-
Polar aprotic solvents (DMF, DMSO) at RT.
-
Mildly acidic/basic conditions (pH 4–9), but degrades in strongly alkaline environments (>pH 10).
Industrial-Scale Modifications
Continuous flow reactors and catalytic methods enhance scalability:
-
Pd/C-mediated hydrogenation : Reduces nitro intermediates to amines with >95% efficiency .
-
Enzymatic resolution : Achieves enantiomeric excess >99% for chiral derivatives .
Key Research Findings
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility: The 4-aminobutanoyl group in the target compound increases hydrophilicity compared to cyano () or methylsulfonyl () analogs.
- LogP : tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate (LogP ~3.96, ) has higher lipophilicity than the target, favoring blood-brain barrier penetration .
Preparation Methods
Synthesis of 4-Boc-Aminopiperidine (Key Intermediate)
A crucial intermediate is 4-Boc-aminopiperidine, which can be synthesized via the following method adapted from patent CN107805218B:
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | N-benzyl-4-piperidone (1 mol), ammonium chloride (10 mmol), trimethyl orthoformate (1 mol), methanol (400 mL), reflux 2 h | Formation of intermediate via condensation | Not specified |
| 2 | After methanol removal, add tert-butyl carbamate (1.2 mol), toluene (600 mL), heat 80-100 °C, remove methanol by evaporation, 3 h reaction | Boc protection of piperidine nitrogen | ~81% yield, white solid |
| 3 | Hydrogenation: 4-Boc protected product in methanol with Pd/C catalyst under H2 (0.8-1.0 MPa), 60-80 °C, 7-8 h | Removal of benzyl protecting group | ~88% yield, GC purity ~99% |
This method provides a high-purity 4-Boc-aminopiperidine intermediate critical for subsequent acylation steps.
Acylation with 4-Aminobutanoyl Chloride
The next step involves acylation of the Boc-protected piperidine nitrogen with 4-aminobutanoyl chloride:
-
- Solvent: Dichloromethane (DCM) or similar aprotic solvent.
- Base: Triethylamine or diisopropylethylamine (DIPEA) to scavenge HCl.
- Temperature: 0 to 5 °C to minimize side reactions.
- pH control: Maintain pH 7-8 to prevent premature Boc deprotection.
-
- Dissolve 4-Boc-aminopiperidine in DCM.
- Add base (e.g., triethylamine).
- Slowly add 4-aminobutanoyl chloride dropwise at low temperature.
- Stir reaction mixture for 1-2 hours monitoring completion by TLC or HPLC.
- Work-up by aqueous washes and purification by column chromatography.
Optional Boc Deprotection
If the free amine is desired, Boc deprotection can be performed:
- Conditions:
- Acidic treatment with trifluoroacetic acid (TFA) in DCM.
- Room temperature for 1-2 hours.
- Outcome:
- Removal of tert-butyl carbamate protecting group yielding the free amine.
| Parameter | Optimal Conditions | Impact on Reaction |
|---|---|---|
| Solvent polarity | Use dichloromethane for acylation | Enhances acylation efficiency and selectivity |
| Base choice | Triethylamine or DIPEA | Efficient HCl scavenging prevents side reactions |
| Temperature | 0–5 °C during acylation | Minimizes side reactions and Boc cleavage |
| pH control | Maintain pH 7–8 | Prevents premature Boc deprotection |
| Catalyst loading (for hydrogenation) | 5-10% Pd/C | Ensures complete debenzylation with minimal over-reduction |
The compound and intermediates are characterized by:
| Technique | Key Spectral Markers | Purpose |
|---|---|---|
| ¹H NMR | Boc tert-butyl protons singlet at δ ~1.4 ppm; piperidine ring protons δ 2.5–4.0 ppm; NH₂ broad signals δ 6.5–7.0 ppm | Confirm structure and purity |
| ¹³C NMR | Carbonyl carbons at δ ~170 ppm; Boc quaternary carbon at δ ~80 ppm | Structural confirmation |
| HPLC-MS | Molecular ion peak [M+H]⁺ at m/z ~314.4 | Molecular weight verification and purity (>95%) |
| IR Spectroscopy | Carbamate C=O stretch ~1690 cm⁻¹; Amide N-H bend ~1550 cm⁻¹ | Functional group confirmation |
| Step No. | Reaction | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 4-Boc-aminopiperidine | N-benzyl-4-piperidone, tert-butyl carbamate, orthoformate, Pd/C hydrogenation | 81-88 | High purity intermediate |
| 2 | Acylation with 4-aminobutanoyl chloride | DCM, triethylamine, 0–5 °C, pH 7-8 | 75-85 (typical) | Sensitive to temperature and pH |
| 3 | Boc deprotection (optional) | TFA in DCM, room temp | >90 | Yields free amine |
The preparation of tert-butyl N-[1-(4-aminobutanoyl)piperidin-4-yl]carbamate is efficiently achieved by first synthesizing the 4-Boc-aminopiperidine intermediate through condensation and hydrogenation steps, followed by careful acylation with 4-aminobutanoyl chloride under controlled conditions to maintain the Boc protection. The process requires precise control of temperature, pH, and choice of solvents and bases to optimize yield and purity. Analytical techniques such as NMR, HPLC-MS, and IR spectroscopy are essential for confirming the structure and quality of the final compound.
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[1-(4-aminobutanoyl)piperidin-4-yl]carbamate, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with piperidine derivatives. A plausible route includes:
- Step 1 : Protection of the piperidine nitrogen using tert-butyl carbamate (Boc) under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Acylation of the piperidine ring with 4-aminobutanoyl chloride. This requires careful pH control (pH 7–8) to avoid premature deprotection of the Boc group.
- Step 3 : Deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid) to yield the final compound.
Key factors : Solvent polarity (dichloromethane enhances acylation efficiency), catalyst choice (triethylamine for acid scavenging), and temperature control (0–5°C during acylation to minimize side reactions) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- ¹H/¹³C NMR : Focus on the Boc group’s tert-butyl protons (δ ~1.4 ppm, singlet) and the piperidine ring’s axial/equatorial protons (δ 2.5–4.0 ppm). The 4-aminobutanoyl moiety shows NH₂ signals (δ 6.5–7.0 ppm, broad) and carbonyl resonance (δ ~170 ppm in ¹³C NMR) .
- HPLC-MS : Monitor purity (>95%) and molecular ion peaks ([M+H]⁺ at m/z ~314.4, calculated for C₁₄H₂₇N₃O₃) .
- IR Spectroscopy : Confirm carbamate (C=O stretch at ~1690 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) functionalities .
Q. How does the choice of solvent and catalyst impact the efficiency of the coupling reaction during synthesis?
- Solvent : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance nucleophilic acyl substitution by stabilizing transition states. Dichloromethane is preferred for Boc protection due to its inertness .
- Catalyst : Triethylamine or DMAP (4-dimethylaminopyridine) accelerates acylation by deprotonating reactive intermediates. For acid-sensitive steps, Hünig’s base (DIPEA) minimizes side reactions .
Q. What are the recommended storage conditions to maintain the compound’s stability over extended periods?
Store at –20°C under inert atmosphere (argon or nitrogen) in amber vials. The carbamate group is susceptible to hydrolysis; avoid exposure to moisture or acidic vapors. Lyophilization is recommended for long-term storage (>6 months) .
Q. What chromatographic methods are optimal for purifying this carbamate derivative, and how can purity be quantified?
- Flash Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane, 30–70%) for intermediate purification .
- Preparative HPLC : Employ a C18 column with 0.1% TFA in acetonitrile/water (retention time ~12–15 min) for final polishing .
- Purity Assessment : Quantify via UV absorption at 254 nm (HPLC) or integration of NMR signals (≥95% purity required for biological assays) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT calculations) predict the compound’s reactivity in nucleophilic acyl substitution reactions?
Density Functional Theory (DFT) simulations can:
- Map electron density to identify nucleophilic sites (e.g., piperidine nitrogen vs. aminobutanoyl NH₂).
- Calculate activation energies for Boc deprotection under acidic conditions, optimizing reaction pathways .
- Predict steric effects of the tert-butyl group on acylation efficiency using molecular docking models .
Q. What strategies resolve contradictory data regarding the compound’s biological activity across different assay systems?
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity).
- Metabolic Stability Testing : Use liver microsomes to assess if observed discrepancies arise from differential metabolic degradation .
- Structural Confirmation : Re-examine compound integrity post-assay via LC-MS to rule out decomposition .
Q. What mechanistic insights explain the compound’s unexpected stability under acidic conditions despite the presence of a labile carbamate group?
The tert-butyl group’s steric bulk shields the carbamate carbonyl from protonation, delaying hydrolysis. Kinetic studies show a half-life >24 hours in pH 4 buffer, compared to <2 hours for less bulky analogs. This is corroborated by X-ray crystallography showing restricted access to the carbamate moiety .
Q. How do modifications to the aminobutanoyl moiety affect the compound’s pharmacokinetic profile in preclinical models?
Q. What advanced structural elucidation techniques can differentiate between isomeric forms that may form during synthesis?
- NOESY NMR : Identifies spatial proximity of protons to distinguish axial vs. equatorial substituents on the piperidine ring.
- Chiral HPLC : Resolves enantiomers using a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol mobile phase .
- X-ray Crystallography : Provides absolute configuration determination, critical for structure-activity relationship (SAR) studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
